molecular formula C20H22N2O4S2 B2836306 N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873010-51-6

N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B2836306
CAS RN: 873010-51-6
M. Wt: 418.53
InChI Key: JIQGJGWPCAHUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C17H21NO4S .

Scientific Research Applications

Biochemical Evaluation as Enzyme Inhibitors

  • Kynurenine 3-Hydroxylase Inhibition : This compound has been identified for its high affinity as an inhibitor of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in neuronal injury and diseases. It shows potential for detailed investigation into the pathophysiological roles of the kynurenine pathway (Röver et al., 1997).

Antitumor Activity

  • In Vitro Antitumor Activity : Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, indicating its potential as a lead compound in cancer treatment (Sławiński & Brzozowski, 2006).

Enzyme Inhibition and Molecular Docking Studies

  • Schiff Bases of Sulfa Drugs : New Schiff bases derived from sulfamethoxazole and sulfisoxazole showed inhibitory effects on several enzymes, suggesting a role in the treatment or study of conditions associated with these enzymes. Molecular docking studies helped understand the interaction between these compounds and enzymes (Alyar et al., 2019).

Miscellaneous Applications

  • Anti-inflammatory, Analgesic, and Anticancer Potential : Derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showing promising therapeutic applications (Küçükgüzel et al., 2013).

Antioxidant and Enzyme Inhibition Properties

  • Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibitory Profile : Benzenesulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory activity against enzymes linked to Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic uses (Lolak et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-14-19(11-12-21-28(23,24)16-7-5-4-6-8-16)27-20(22-14)15-9-10-17(25-2)18(13-15)26-3/h4-10,13,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQGJGWPCAHUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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